molecular formula C12H15N5O2 B2538993 N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide CAS No. 1251686-12-0

N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide

Cat. No. B2538993
M. Wt: 261.285
InChI Key: RNOFRZOZKMIGOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide derivatives involves multiple steps, including coupling reactions and the use of catalysts. For instance, the synthesis of related compounds such as N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide was achieved through a coupling reaction of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide with a urea derivative, facilitated by a boron-based reagent . Similarly, a series of N-(8-(3-ureidophenyl)imidazo[1,2-a]pyridin-6-yl)acetamide derivatives were synthesized for antitumor activity evaluation . These methods highlight the versatility of imidazo[1,2-a]pyridine derivatives in drug synthesis.

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic techniques. For example, the structure of a related compound was confirmed by 1H NMR, 13C NMR, FT-IR, and single-crystal X-ray diffraction studies . Theoretical calculations, such as density functional theory (DFT), are also employed to optimize the molecular structure, which is found to be consistent with experimental data . These techniques are essential for confirming the identity and purity of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are crucial for their potential biological activity. The rearrangement of related compounds, such as 2-amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide, leads to different structural analogs, which may have varied biological properties . Additionally, the regioselective copper-catalyzed dicarbonylation of imidazo[1,2-a]pyridines represents a novel approach to synthesize 1,2-diketones, which are valuable intermediates in pharmaceutical chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces significantly stabilizes the structure of N-(8-(3-(3-(tert-butyl)ureido)phenyl)imidazo[1,2-a]pyridin-6-yl)acetamide . The vibrational properties of these compounds can be studied through characteristic vibrational absorption bands, which are important for understanding their reactivity and interactions with biological targets .

Scientific Research Applications

Chemical Design and Synthesis

N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide is part of a broader class of compounds involved in the design and synthesis of potential therapeutic agents targeting various biological receptors. For instance, it is structurally related to compounds designed as melatonin receptor ligands, highlighting its potential in the modulation of circadian rhythms and sleep disorders. Such compounds have shown selectivity and affinity for MT1 and MT2 melatonin receptors, suggesting their utility in treating sleep-related conditions and possibly other melatonin-related functions (El Kazzouli et al., 2011).

Fluorescent Probes

Additionally, derivatives of imidazo[1,2-a]pyridines, to which N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide is closely related, have been developed as efficient fluorescent probes for mercury ions. This application is particularly relevant in environmental and analytical chemistry, where the detection of mercury levels is crucial for water quality monitoring and environmental protection (Shao et al., 2011).

Antiviral and Antimicrobial Activities

Compounds within this chemical family have also been explored for their antiviral properties, particularly against human rhinovirus, which is a common cause of the common cold. The structural motif of imidazo[1,2-a]pyridines has been key in developing inhibitors that show promise as antirhinovirus agents, indicating the potential of N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide and its derivatives in contributing to the treatment or prevention of viral infections (Hamdouchi et al., 1999).

Coordination Chemistry and Antioxidant Activity

In coordination chemistry, the pyrazole-acetamide derivatives, related to the structure of N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide, have been synthesized and characterized, leading to novel Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity, demonstrating the compound's potential in oxidative stress-related therapeutic applications (Chkirate et al., 2019).

Insecticidal Applications

There is also evidence of the insecticidal properties of thiadiazole derivatives of similar compounds against the cotton leafworm, Spodoptera littoralis. This suggests that N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide could be a precursor or model for developing new insecticidal agents, contributing to agricultural pest management strategies (Fadda et al., 2017).

properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-pyrimidin-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c18-11(9-19-12-15-3-1-4-16-12)14-5-2-7-17-8-6-13-10-17/h1,3-4,6,8,10H,2,5,7,9H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOFRZOZKMIGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)OCC(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-imidazol-1-yl)propyl)-2-(pyrimidin-2-yloxy)acetamide

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